molecular formula C12H26ClO5P B13428950 Bis(butoxyethyl)chlorophosphate

Bis(butoxyethyl)chlorophosphate

Cat. No.: B13428950
M. Wt: 316.76 g/mol
InChI Key: VLPMSJUGBOVRAX-UHFFFAOYSA-N
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Description

Bis(butoxyethyl)chlorophosphate: is an organophosphate compound used as an intermediate in the synthesis of various chemical products. It is particularly notable for its role in the preparation of flame retardants, such as those used in viscose fiber . The compound’s chemical structure allows it to participate in a variety of chemical reactions, making it a valuable component in industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(butoxyethyl)chlorophosphate typically involves the reaction of chlorophosphate compounds with butoxyethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

Chlorophosphate+ButoxyethanolThis compound\text{Chlorophosphate} + \text{Butoxyethanol} \rightarrow \text{this compound} Chlorophosphate+Butoxyethanol→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Bis(butoxyethyl)chlorophosphate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reaction conditions typically include a solvent like dichloromethane and a base such as triethylamine.

    Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce phosphoramidates, while reactions with alcohols can yield phosphate esters .

Mechanism of Action

The mechanism of action of bis(butoxyethyl)chlorophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process can affect various biochemical pathways, including those involved in enzyme regulation and signal transduction .

Comparison with Similar Compounds

Uniqueness: Bis(butoxyethyl)chlorophosphate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of other valuable compounds. Its ability to act as a phosphorylating agent makes it particularly useful in both research and industrial applications .

Properties

IUPAC Name

1-[2-[2-butoxyethoxy(chloro)phosphoryl]oxyethoxy]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26ClO5P/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPMSJUGBOVRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOP(=O)(OCCOCCCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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